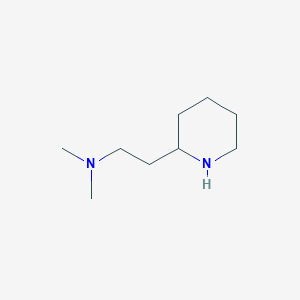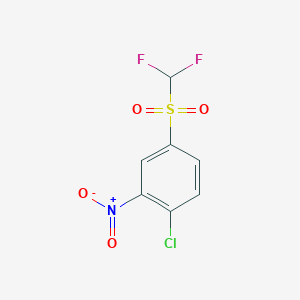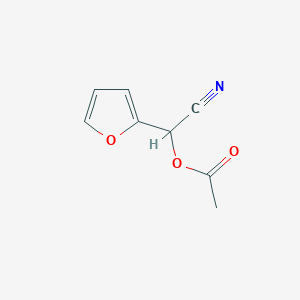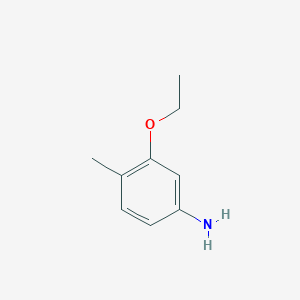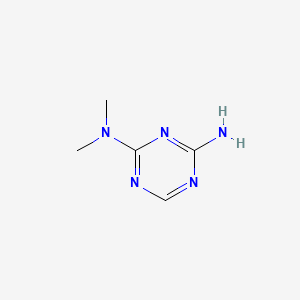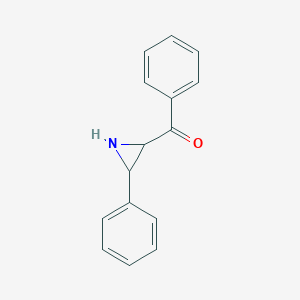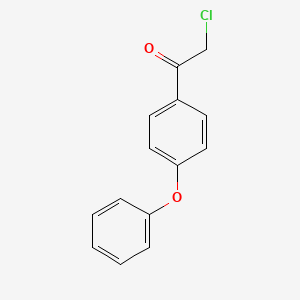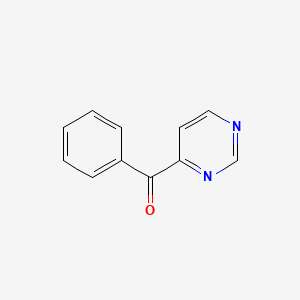![molecular formula C14H25NO B1267252 2-[(3,5-ジメチル-1-アダマンチル)オキシ]エタンアミン CAS No. 887405-40-5](/img/structure/B1267252.png)
2-[(3,5-ジメチル-1-アダマンチル)オキシ]エタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Industry: Utilized in the development of new materials and chemical products.
準備方法
The synthesis of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine involves several steps. One common method includes the reaction of 3,5-dimethyladamantane with ethylene oxide in the presence of a base to form the intermediate 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanol. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
作用機序
The mechanism of action of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine involves its interaction with molecular targets such as receptors and enzymes. It is known to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which helps in blocking the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This mechanism is particularly relevant in its potential therapeutic use for neurological disorders.
類似化合物との比較
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine can be compared with other similar compounds such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Amantadine: A compound with a similar adamantane structure, used as an antiviral and in the treatment of Parkinson’s disease.
特性
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMVAGRSICDSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OCCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307619 |
Source


|
| Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-40-5 |
Source


|
| Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
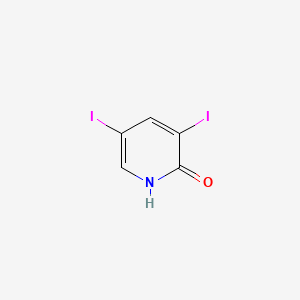
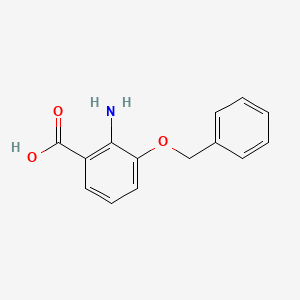
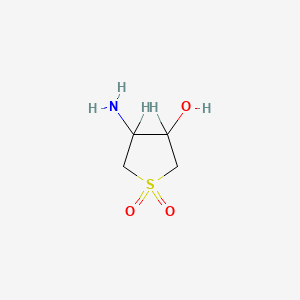
![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)
![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)
